VEGFR-2 Biochemical Potency: SU10944 vs. SU5416 (Semaxanib) and SU6668 (Orantinib)
In biochemical ATP-competitive kinase assays, SU10944 inhibits purified VEGFR-2 with a Ki of 21 ± 5 nM [1]. The closest pyrrole-indolinone analog, SU5416 (semaxanib; CAS 204005-46-9), exhibits a significantly weaker VEGFR-2 IC50 of 1.23 μM (1,230 nM) under comparable conditions—a 58.6-fold difference in potency . SU6668 (orantinib; CAS 252916-29-3), a dimethyl-substituted indolinone, demonstrates an even lower VEGFR-2 IC50 of 2.4 μM (2,400 nM), representing a 114-fold potency gap relative to SU10944 . This potency advantage translates to complete inhibition of VEGF-induced receptor autophosphorylation at sub-micromolar concentrations (cellular IC50 = 227 ± 80 nM) for SU10944 [1], whereas SU5416 requires micromolar concentrations to achieve comparable target engagement.
| Evidence Dimension | VEGFR-2 inhibitory potency (biochemical assay) |
|---|---|
| Target Compound Data | SU10944: Ki = 21 ± 5 nM |
| Comparator Or Baseline | SU5416: IC50 = 1.23 μM (1,230 nM); SU6668: IC50 = 2.4 μM (2,400 nM) |
| Quantified Difference | SU10944 is 58.6-fold more potent than SU5416; 114-fold more potent than SU6668 on VEGFR-2 |
| Conditions | In vitro ATP-competitive kinase assay using purified recombinant VEGFR-2 kinase domain; SU10944 Ki determined by tight-binding kinetics; SU5416/SU6668 IC50 from standard kinase activity assays |
Why This Matters
A 50–100× potency advantage enables SU10944 to achieve complete VEGFR-2 target coverage at sub-micromolar concentrations where SU5416 and SU6668 would leave substantial residual signaling, directly impacting dose selection, in vivo PK/PD modeling, and interpretation of VEGF-dependent phenotypes.
- [1] Patel, N., Sun, L., Moshinsky, D., Chen, H., McMahon, G., Hirth, K. P., & Tang, P. C. (2003). A selective and oral small molecule inhibitor of vascular epithelial growth factor receptor (VEGFR)-2 and VEGFR-1 inhibits neovascularization and vascular permeability. Journal of Pharmacology and Experimental Therapeutics, 306(3), 838–845. View Source
